Home > Products > Screening Compounds P53523 > TFMU-ADPr (diammonium)
TFMU-ADPr (diammonium) -

TFMU-ADPr (diammonium)

Catalog Number: EVT-10993542
CAS Number:
Molecular Formula: C25H32F3N7O16P2
Molecular Weight: 805.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TFMU-ADPr (diammonium) is a specialized compound used primarily in biochemical applications, particularly for monitoring poly(ADP-ribose) glycohydrolase activity. It is a fluorescent substrate that allows researchers to study the enzymatic activity of poly(ADP-ribose) polymerases, which are critical in various cellular processes, including DNA repair and cellular stress responses. The compound has gained attention due to its ability to provide real-time insights into enzymatic reactions, making it a valuable tool in biochemical research.

Source

TFMU-ADPr is synthesized from a precursor compound and is commercially available from various chemical suppliers, including MedChemExpress and PubChem. It is classified under the chemical identifiers as C25H26F3N5O16P2, with the CAS number 164516874 .

Classification

TFMU-ADPr falls under the category of biochemical substrates and is specifically used as a fluorescent probe. Its classification as a poly(ADP-ribose) glycohydrolase substrate highlights its role in studying enzymatic pathways involving poly(ADP-ribose) metabolism.

Synthesis Analysis

Methods

The synthesis of TFMU-ADPr typically involves several chemical reactions that modify precursor compounds to introduce the necessary functional groups for its activity as a substrate. The general steps include:

  1. Starting Materials: The synthesis begins with the appropriate starting materials that contain the necessary carbon, nitrogen, oxygen, and phosphorus atoms.
  2. Functionalization: Key functional groups are introduced through various chemical reactions such as alkylation or acylation.
  3. Purification: After synthesis, the compound is purified using techniques like chromatography to ensure high purity suitable for experimental use.

Technical Details

The specific technical details of the synthesis may vary based on the laboratory protocols used but generally follow established organic synthesis methods. The process requires careful control of reaction conditions such as temperature and pH to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of TFMU-ADPr can be described by its chemical formula C25H26F3N5O16P2. It features a complex arrangement of atoms that includes:

  • Carbon Backbone: A large carbon skeleton that supports various functional groups.
  • Fluorinated Groups: The presence of trifluoromethyl groups enhances its fluorescent properties.
  • Phosphate Groups: Essential for its function as a substrate in enzymatic reactions.

Data

Structural data can be obtained from databases like PubChem, which provides detailed information about its molecular geometry, bonding characteristics, and spatial arrangement of atoms .

Chemical Reactions Analysis

Reactions

TFMU-ADPr participates in specific biochemical reactions where it acts as a substrate for poly(ADP-ribose) glycohydrolase. The primary reaction involves the cleavage of poly(ADP-ribose) chains into smaller fragments, which can be monitored using fluorescence techniques.

Technical Details

The reaction mechanism typically involves the following steps:

  1. Enzyme Binding: TFMU-ADPr binds to the active site of poly(ADP-ribose) glycohydrolase.
  2. Catalysis: The enzyme catalyzes the hydrolysis of TFMU-ADPr, leading to the release of fluorescent products.
  3. Fluorescence Measurement: The resulting fluorescence intensity correlates with enzyme activity and can be quantified using spectroscopic methods.
Mechanism of Action

Process

The mechanism of action for TFMU-ADPr involves its interaction with poly(ADP-ribose) glycohydrolase:

  1. Substrate Recognition: The enzyme recognizes TFMU-ADPr due to its structural compatibility.
  2. Hydrolysis Reaction: Upon binding, the enzyme facilitates a hydrolysis reaction that cleaves the poly(ADP-ribose) moiety from TFMU-ADPr.
  3. Product Formation: This reaction yields smaller poly(ADP-ribose) fragments and releases a fluorescent signal that can be detected.

Data

Quantitative data regarding enzyme kinetics can be derived from experiments measuring fluorescence intensity over time, allowing researchers to assess enzyme activity under various conditions.

Physical and Chemical Properties Analysis

Physical Properties

TFMU-ADPr exhibits several notable physical properties:

  • Appearance: Typically appears as a solid or powder form.
  • Solubility: Highly soluble in aqueous solutions due to its ionic nature.
  • Fluorescence: Exhibits strong fluorescence under specific excitation wavelengths.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts specifically with poly(ADP-ribose) glycohydrolase without significant side reactions with other biomolecules.

Relevant data regarding these properties can be found in chemical databases and product specifications provided by suppliers .

Applications

TFMU-ADPr has several scientific applications:

  1. Biochemical Research: Used extensively for studying poly(ADP-ribose) metabolism and related enzymatic pathways.
  2. Drug Discovery: Serves as a tool for screening potential inhibitors of poly(ADP-ribose) glycohydrolase, which may have therapeutic implications in cancer treatment and other diseases.
  3. Cell Biology Studies: Facilitates investigations into cellular responses to DNA damage and repair mechanisms.
Introduction to ADP-Ribosyl Hydrolase Research Landscape

Biochemical Significance of Poly(ADP-ribose) Glycohydrolase Activity

Poly(ADP-ribose) glycohydrolase serves as the primary enzyme responsible for hydrolyzing poly(ADP-ribose) polymers and protein-conjugated ADP-ribose units, directly counterbalancing the activity of poly(ADP-ribose) polymerase enzymes. This enzymatic regulation governs critical cellular processes including DNA damage repair, chromatin remodeling, transcriptional regulation, and programmed cell death pathways [6]. The catabolism of poly(ADP-ribose) by poly(ADP-ribose) glycohydrolase generates free ADP-ribose monomers, which function as secondary messengers in calcium signaling and metabolic stress responses. Dysregulation of poly(ADP-ribose) catabolism correlates with pathological states such as neurodegeneration, cancer progression, and inflammatory disorders, positioning poly(ADP-ribose) glycohydrolase as a molecular target for therapeutic intervention [6] [2]. The enzyme exists in multiple isoforms with distinct subcellular localizations: a full-length 111-kDa variant in the nucleus, a 102-kDa mitochondrial form, and truncated cytoplasmic isoforms (60-85 kDa), each exhibiting differential substrate preferences toward poly(ADP-ribose) polymer chains versus protein-bound mono(ADP-ribose) modifications [6].

Table 1: ADP-Ribosyl Hydrolase Family Members and Functions

EnzymeSubcellular LocalizationPrimary Substrate SpecificityBiological Functions
Poly(ADP-ribose) glycohydrolase (Full-length)NucleusPoly(ADP-ribose) polymersDNA damage response, Chromatin remodeling
Poly(ADP-ribose) glycohydrolase (102-kDa)MitochondriaMitochondrial poly(ADP-ribose)Metabolic regulation, Apoptosis
ARH3Nucleus/CytoplasmSerine-linked mono(ADP-ribose)DNA repair, Response to oxidative stress
Macrodomain proteinsNucleusMono(ADP-ribose)Transcriptional regulation

Methodological Gaps in Monitoring ADP-Ribosyl Catabolic Enzymes

Traditional methodologies for quantifying poly(ADP-ribose) glycohydrolase activity present significant technical limitations that hinder mechanistic studies and inhibitor development. Radiolabeled nicotinamide adenine dinucleotide-based assays ([³²P]NAD⁺) necessitate specialized handling facilities, generate hazardous waste, and only provide endpoint measurements unsuitable for kinetic analysis [2]. Immunoblotting techniques with poly(ADP-ribose)-specific antibodies suffer from semi-quantitative output, antibody cross-reactivity issues, and inability to distinguish between poly(ADP-ribose) synthesis versus degradation activities in complex biological samples [7]. High-performance liquid chromatography-based detection of ADP-ribose monomers lacks sensitivity for low-abundance samples and cannot resolve real-time enzymatic kinetics. These constraints are particularly problematic when analyzing inhibitor potency in drug discovery screens or measuring endogenous enzyme activities across tissue types with variable expression levels [2]. Additionally, conventional methods cannot differentiate between poly(ADP-ribose) glycohydrolase and ARH3 activities in cellular lysates, creating ambiguity in mechanistic studies of ADP-ribosyl catabolism. The requirement for large sample volumes and labor-intensive protocols further restricts applications in primary cell cultures or patient-derived samples where material is scarce [6] [7].

Rationale for Developing Fluorescent Activity Reporters

The methodological limitations inherent in traditional poly(ADP-ribose) glycohydrolase assays necessitated the creation of sensitive, operationally simple detection systems suitable for real-time kinetic measurements. The ideal substrate design incorporates three functional elements: (1) a fluorogenic reporter group exhibiting minimal fluorescence in the conjugated state; (2) an ADP-ribose moiety serving as the enzymatic recognition element; and (3) a cleavable linkage enabling fluorophore release upon enzymatic hydrolysis [2]. TFMU-ADPr (diammonium) satisfies these criteria through its incorporation of a trifluoromethylumbelliferone fluorophore conjugated to ADP-ribose via a glycosidic bond. In the intact molecule, fluorescence resonance energy transfer between adenine and the fluorophore maintains signal quenching. Poly(ADP-ribose) glycohydrolase-catalyzed hydrolysis liberates the fluorophore, generating a 90-fold increase in fluorescence intensity at 502 nm emission (385 nm excitation) [3] [4]. This design enables continuous, real-time monitoring of enzyme kinetics at physiologically relevant substrate concentrations (Km = 15.8 μM) without interference from ADP-ribosyl transferases [2]. The diammonium salt formulation enhances aqueous solubility (155.18 mM in water) compared to alternative forms (e.g., triethylamine salt), facilitating preparation of concentrated stock solutions while maintaining enzymatic reactivity across diverse assay conditions including whole-cell lysates [1] [9].

Table 2: Comparative Analysis of poly(ADP-ribose) glycohydrolase Detection Methodologies

MethodSensitivity RangeTemporal ResolutionTechnical ComplexityKey Limitations
Radiolabeled ([³²P]NAD⁺)0.1–1.0 pmolEndpoint onlyHigh (BSL-2 required)Radiation hazards, Non-kinetic data
Immunoblotting5–50 pmolEndpoint onlyModerateSemi-quantitative, Antibody variability
High-performance liquid chromatography10–100 pmol5–10 minute intervalsHighLow throughput, Poor kinetic resolution
TFMU-ADPr (diammonium)0.5–2.0 pmolContinuous real-timeLowFluorescence matrix interference

The strategic molecular architecture of TFMU-ADPr (diammonium) confers exceptional biochemical properties: universal recognition by mammalian poly(ADP-ribose) glycohydrolase isoforms (including human, murine, and bovine enzymes), minimal non-specific hydrolysis in cellular lysates, and linear kinetic progression over 60 minutes at physiological temperature [2] [7]. These attributes enable previously unattainable experimental applications including high-throughput inhibitor screening (IC₅₀ determination for reference compounds: PDD 00017273 = 1.6 nM; ADP-HPD = 78.4 nM), characterization of enzyme kinetics in pathological tissue extracts, and dissection of regulatory mechanisms affecting ADP-ribosyl catabolism in response to cellular stressors [1] [7]. The probe's specificity profile permits differentiation between poly(ADP-ribose) glycohydrolase and ARH3 activities when employing structural analogs (e.g., TFMU-IDPr), addressing a critical gap in deciphering the compartmentalized regulation of ADP-ribosyl turnover [2]. This technological advancement provides a foundational methodology for elucidating the pathological significance of poly(ADP-ribose) catabolism in human diseases and accelerating targeted inhibitor development [6].

Properties

Product Name

TFMU-ADPr (diammonium)

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxolan-2-yl]methyl hydrogen phosphate;azane

Molecular Formula

C25H32F3N7O16P2

Molecular Weight

805.5 g/mol

InChI

InChI=1S/C25H26F3N5O16P2.2H3N/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33;;/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31);2*1H3/t13-,14-,17-,18-,19-,20-,23-,24+;;/m1../s1

InChI Key

GEZILDRURLNQDR-HXERXLDDSA-N

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N.N

Isomeric SMILES

C1=CC2=C(C=C1O[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N.N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.